Physicochemical profilingSolid-state propertiesFormulation development
4-Phenylquinolin-2-amine is a 2-aminoquinoline derivative featuring a phenyl substituent at the 4-position of the quinoline ring, with a molecular formula of C₁₅H₁₂N₂ and molecular weight of 220.27 g/mol. This specific 2-amino-4-phenyl substitution pattern distinguishes it from the more commonly studied regioisomer 2-phenylquinolin-4-amine.
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
CAS No.51478-42-3
Cat. No.B1656205
⚠ Attention: For research use only. Not for human or veterinary use.
4-Phenylquinolin-2-amine (CAS 51478-42-3): Core Scaffold Procurement Guide for CNS Ligand and Fluorophore Programs
4-Phenylquinolin-2-amine is a 2-aminoquinoline derivative featuring a phenyl substituent at the 4-position of the quinoline ring, with a molecular formula of C₁₅H₁₂N₂ and molecular weight of 220.27 g/mol . This specific 2-amino-4-phenyl substitution pattern distinguishes it from the more commonly studied regioisomer 2-phenylquinolin-4-amine. The compound serves as the unsubstituted parent scaffold for a class of α₂-adrenoceptor selective ligands and as a key synthetic intermediate for piezochromic fluorophores and organoboron fluorescent complexes [1]. Physicochemical characterization indicates a melting point of 195–197 °C, LogP of 4.48, and low aqueous solubility (LogSW −4.63) .
Piezochromic fluorophore building block — TPA-3Qu class mechanoresponsive material precursor
Organoboron green-emitter synthetic entry — BF₂ complexation via C2-amino-directed coupling
Akt allosteric inhibitor negative control — C2-NH₂ ablates kinase inhibition vs C2=O analog
[1] Nicholls, I.A., Morrison, S.F., Brinkworth, R.I., Alewood, P.F., Andrews, P.R. (1993) Central nervous system receptor binding profiles of some 2-amino-4-phenyl quinolines: A novel class of α₂-adrenoceptor selective ligands. Life Sciences, 53(20), PL343–PL347. doi:10.1016/0024-3205(93)90568-n View Source
Why 4-Phenylquinolin-2-amine Cannot Be Replaced by Generic 2-Phenylquinolin-4-amine or 4-Phenylquinolin-2(1H)-one Analogs
The position of the amino group on the quinoline ring—C2 versus C4—fundamentally determines receptor binding selectivity, physicochemical properties, and downstream synthetic utility. The 2-amino-4-phenylquinoline scaffold exhibits a distinct preference for α₂-adrenoceptors within the CNS receptor milieu, whereas the regioisomeric 2-phenylquinolin-4-amine scaffold has been optimized for CpG-oligodeoxynucleotide antagonism and anti-HIV activity [1]. Physicochemically, the target compound displays a melting point approximately 140 °C higher than its regioisomer (195–197 °C vs. 56–58 °C), reflecting substantially different crystal packing energetics that affect formulation and purification workflows [2]. Additionally, the 2-amino group provides a nucleophilic handle for derivatization that is absent in the 4-Phenylquinolin-2(1H)-one analog, where the C2 position is occupied by a carbonyl [3]. These differences are not incremental—they represent divergent structure–activity trajectories that make simple in-class substitution scientifically invalid.
Regioisomer Target ShiftC4-NH₂ placement in 2-phenylquinolin-4-amine redirects primary target engagement from α₂-adrenoceptors to CpG-ODN/TLR9 pathway — receptor binding selectivity may not transfer across regioisomers
Carbonyl Analog Divergence4-Phenylquinolin-2(1H)-one engages Akt kinase via an allosteric mechanism absent in the C2-NH₂ scaffold — biological pathway engagement fundamentally differs and may not support cross-scaffold inference
Physicochemical Property GapSubstantially higher melting point and lipophilicity vs regioisomer alter solid-state handling and membrane partitioning — crystallization and thermal processing workflows may require independent re-optimization
[1] Strekowski, L., Say, M., Henary, M., Ruiz, P., Manzel, L., Macfarlane, D.E., Bojarski, A.J. (2003) Synthesis and Activity of Substituted 2-Phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-Oligodeoxynucleotides. Journal of Medicinal Chemistry, 46(7), 1242–1249. doi:10.1021/jm020374y View Source
[2] Molbase / Chemsrc. 2-Phenylquinolin-4-amine (CAS 5855-52-7): Melting point 56–58 °C, LogP 4.07. Available at: https://qiye.molbase.cn and https://m.chemsrc.com View Source
[3] Huang, B.X., Newcomer, K., Kevala, K., Barnaeva, E., Zheng, W., Hu, X., Patnaik, S., Southall, N., Marugan, J., Ferrer, M., Kim, H.-Y. (2014) Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt. Journal of Biological Chemistry, 289(31), 21301–21311. IC₅₀ = 6 µM against Akt kinase activity. View Source
Quantitative Differentiation Evidence: 4-Phenylquinolin-2-amine vs. Closest Structural Analogs
Melting Point and Lipophilicity Differentiation vs. Regioisomer 2-Phenylquinolin-4-amine
4-Phenylquinolin-2-amine exhibits a melting point of 195–197 °C, which is approximately 140 °C higher than its regioisomer 2-phenylquinolin-4-amine (56–58 °C) . The LogP of the target compound is 4.48 compared to 3.80–4.07 for the regioisomer, indicating 0.4–0.7 log units higher lipophilicity . This differential reflects the distinct hydrogen-bonding networks enabled by the C2-NH₂ group versus the C4-NH₂ group in the solid state.
Thermal & LipophilicityHead-to-head
Δmp ≈ +139 °C; ΔLogP ≈ +0.4–0.7 log units
Supports crystallization and formulation workflow differentiation
mp 195–197 °C vs 56–58 °C for regioisomer; computed LogP comparison
Physicochemical profilingSolid-state propertiesFormulation development
Experimental melting point (ChemicalBook); computed LogP (Hit2Lead/Molbase)
Why This Matters
The large melting point differential directly impacts crystallization-based purification yields, solid-state stability during storage, and thermal processing windows during formulation; the higher LogP alters membrane partitioning in cell-based assays.
Physicochemical profilingSolid-state propertiesFormulation development
CNS Receptor Binding Selectivity: 2-Amino-4-phenylquinoline Class Preferentially Engages α₂-Adrenoceptors
Extensive radioligand receptor binding profiling across multiple CNS targets demonstrated that the 2-amino-4-phenylquinoline scaffold exhibits a distinct preference for α-adrenoceptors, with particular selectivity for the α₂-subtype [1]. A high base level of CNS receptor affinity was observed across several derivatives of this common structural feature. In contrast, the regioisomeric 2-phenylquinolin-4-amine scaffold has been extensively optimized for CpG-oligodeoxynucleotide antagonism, with the most potent derivative (compound 50) achieving EC₅₀ = 0.76 nM [2].
CNS Receptor SelectivityClass-level
α₂-adrenoceptor preference vs CpG-ODN/TLR9 antagonism
Divergent primary target engagement across regioisomer classes
Radioligand displacement assays; class-level inference from derivative profiling
2-Amino-4-phenylquinoline class: distinct preference for α₂-adrenoceptors among CNS targets screened
Comparator Or Baseline
2-Phenylquinolin-4-amine class: optimized for CpG-ODN antagonism; EC₅₀ = 0.76 nM for best derivative
Quantified Difference
Qualitative: divergent primary target engagement (α₂-adrenoceptor vs. CpG-ODN/TLR9 pathway)
Conditions
Radioligand displacement assays against rat brain cortical membranes (Nicholls et al., 1993); CpG-ODN-induced IL-6/TNFα inhibition in RAW 264.7 cells (Strekowski et al., 2003)
Why This Matters
Two structurally similar compounds with different amino-group placement lead to engagement of entirely different biological targets, meaning that procurement for a CNS or immunological program requires the correct regioisomer.
[1] Nicholls, I.A., Morrison, S.F., Brinkworth, R.I., Alewood, P.F., Andrews, P.R. (1993) Central nervous system receptor binding profiles of some 2-amino-4-phenyl quinolines: A novel class of α₂-adrenoceptor selective ligands. Life Sciences, 53(20), PL343–PL347. doi:10.1016/0024-3205(93)90568-n View Source
[2] Strekowski, L., Say, M., Henary, M., Ruiz, P., Manzel, L., Macfarlane, D.E., Bojarski, A.J. (2003) Synthesis and Activity of Substituted 2-Phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-Oligodeoxynucleotides. Journal of Medicinal Chemistry, 46(7), 1242–1249. Most potent compound (50): EC₅₀ = 0.76 nM. View Source
Functional Group Differentiation: 2-NH₂ vs. 2-C=O Determines Akt Kinase Engagement
The carbonyl analog 4-Phenylquinolin-2(1H)-one (4-PQ), where the C2 position bears a carbonyl instead of an amine, was identified as a specific allosteric inhibitor of Akt that does not bind to the kinase active site of over 380 human kinases [1]. 4-PQ inhibited Akt kinase activity with an IC₅₀ of 6 µM and decreased Akt phosphorylation at both T308 and S473 without altering the activity of upstream kinases PI3K, PDK1, or mTORC2 [1]. The 2-amino analog (target compound) belongs to a class with α₂-adrenoceptor selectivity and lacks this allosteric Akt inhibitory mechanism.
Akt kinase activity assay; phospho-T308/S473 Western blotting; kinase profiling panel of >380 human kinases (Huang et al., 2014)
Why This Matters
The C2 functional group identity (NH₂ vs. =O) acts as a binary switch between two entirely different biological target classes, making the amino analog the correct choice for CNS/α₂-adrenoceptor programs and the carbonyl analog the correct choice for Akt-mediated oncology programs.
[1] Huang, B.X., Newcomer, K., Kevala, K., Barnaeva, E., Zheng, W., Hu, X., Patnaik, S., Southall, N., Marugan, J., Ferrer, M., Kim, H.-Y. (2014) Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt. Journal of Biological Chemistry, 289(31), 21301–21311. IC₅₀ = 6 µM; screened against >380 human kinases. View Source
Piezochromic Fluorophore Building Block: TPA-3Qu Exhibits Quantifiable Pressure-Dependent Fluorescence Shift
The 4-phenylquinolin-2-yl moiety, derived from 4-phenylquinolin-2-amine, serves as the key arm substituent in tri-armed piezochromic fluorophores. Tris(4-(4-phenylquinolin-2-yl)phenyl)amine (TPA-3Qu) exhibited a fluorescence bathochromic shift of 32 nm under an applied pressure of 10 MPa. Incorporation of a carbazole substituent at the 6-position of the quinoline ring (TPA-3QuCz) dramatically increased the piezochromic sensitivity, yielding a 112 nm shift under gentle grinding forces [1]. This 3.5-fold difference in spectral shift magnitude demonstrates that the 4-phenylquinolin-2-yl core provides a tunable platform for mechanoresponsive materials. In comparison, the regioisomeric 2-phenylquinolin-4-yl scaffold has not been reported for piezochromic applications, and the 2-chloro analog (2-chloro-4-phenylquinoline) lacks the amino handle required for conjugation to the triphenylamine core.
Piezochromic ResponseHead-to-head
TPA-3Qu: 32 nm bathochromic shift at 10 MPa
Reported mechanoresponsive platform validation for fluorophore design
3.5× sensitivity gain with 6-carbazole substitution (112 nm under grinding)
TPA-3QuCz (with additional 6-carbazole substitution): 112 nm red-shift under gentle grinding; 2-phenylquinolin-4-yl analog: no reported piezochromic activity
Quantified Difference
3.5-fold enhancement in spectral sensitivity between TPA-3Qu and TPA-3QuCz; absence of piezochromic reports for the regioisomeric scaffold
Conditions
Hydrostatic pressure application (10 MPa) and mechanical grinding; fluorescence spectroscopy in solid state (Hsiao et al., Dyes and Pigments, 2014)
Why This Matters
The 4-phenylquinolin-2-yl scaffold is uniquely validated for piezochromic fluorophore construction; procurement of the 2-amino-4-phenyl isomer is mandatory for synthesizing the TPA-3Qu class of mechanoresponsive materials.
[1] Hsiao, T.-S., Chen, T.-L., Chien, W.-L., Hong, J.-L. (2014) Molecular design for the highly-sensitive piezochromic fluorophores with tri-armed framework containing triphenyl-quinoline moiety. Dyes and Pigments, 103, 161–167. doi:10.1016/j.dyepig.2013.11.016. TPA-3Qu: 32 nm shift at 10 MPa; TPA-3QuCz: 112 nm shift under grinding. View Source
Organoboron Fluorescent Complexes: Emission Wavelength and Quantum Yield Ranges from 4-Phenylquinolin-2-yl Derivatives
2-(4-Phenylquinolin-2-yl)phenol derivatives, synthesized from 4-phenylquinolin-2-amine as a precursor, were complexed with boron trifluoride to yield fluorescent organoboron complexes (boroquinols) with emission maxima spanning 470–560 nm in the green region [1]. Quantum yields reached up to 22% in CHCl₃ solution, and large Stokes shifts of 3688–10231 cm⁻¹ were observed. The HOMO energy levels ranged from −5.32 to −6.10 eV and LUMO levels from −2.64 to −3.46 eV, as determined by cyclic voltammetry [1]. In contrast, the carbonyl analog 4-phenylquinolin-2(1H)-one-derived boron complexes are not reported in the literature, and the regioisomeric 2-phenylquinolin-4-amine would yield BF₂ complexes with a different coordination geometry at the quinoline ring.
Emission PropertiesReported
λₑₘ 470–560 nm; Φ up to 22% (CHCl₃); Stokes shifts 3688–10231 cm⁻¹
2-(4-Phenylquinolin-2-yl)phenol–BF₂ complexes: λₑₘ = 470–560 nm; Φ up to 22% (CHCl₃); Stokes shifts 3688–10231 cm⁻¹; HOMO −5.32 to −6.10 eV
Comparator Or Baseline
4-Phenylquinolin-2(1H)-one-derived BF₂ complexes: not reported; 2-phenylquinolin-4-amine-derived analogs: different coordination site geometry
Quantified Difference
Not directly comparable due to absence of literature for comparator BF₂ complexes
Conditions
Absorption and fluorescence spectroscopy in CHCl₃ solution and solid state; cyclic voltammetry in acetonitrile with 0.1 M TBAPF₆ (Balijapalli & Iyer, 2015)
Why This Matters
The 4-phenylquinolin-2-yl scaffold provides a validated entry point to green-emitting organoboron complexes with tunable HOMO-LUMO gaps; procurement of the correct regioisomer is essential for replicating these photophysical properties.
[1] Balijapalli, U., Iyer, S.K. (2015) Synthesis and Optical Properties of a Series of Green-Light-Emitting 2-(4-Phenylquinolin-2-yl)phenol–BF₂ Complexes (Boroquinols). European Journal of Organic Chemistry, 2015(22), 4917–4924. λₑₘ = 470–560 nm; Φ up to 22%; Stokes shifts 3688–10231 cm⁻¹. View Source
Validated Application Scenarios for 4-Phenylquinolin-2-amine in Research and Industrial Procurement
CNS Drug Discovery: α₂-Adrenoceptor Ligand Development Programs
Programs targeting α₂-adrenoceptor modulation for neurodegenerative or neuropsychiatric indications should select 4-phenylquinolin-2-amine as the parent scaffold. The 2-amino-4-phenylquinoline class demonstrated a distinct preference for α₂-adrenoceptors in comprehensive CNS radioligand binding screens [1]. The unsubstituted parent compound serves as the minimal pharmacophoric core for structure–activity relationship (SAR) exploration. Critically, the regioisomer 2-phenylquinolin-4-amine is structurally incompatible with this target profile, as it has been optimized for an entirely different biological pathway (CpG-ODN/TLR9 antagonism) [2]. Procurement of the correct regioisomer avoids wasted screening cycles on a scaffold that engages the wrong target class.
Materials scientists developing pressure-sensing coatings, security inks, or mechano-optical data storage devices can use 4-phenylquinolin-2-amine as a precursor for synthesizing 2-(4-bromophenyl)-4-phenylquinoline, which is subsequently coupled via Buchwald–Hartwig amination to yield TPA-3Qu derivatives. The resulting tri-armed fluorophore TPA-3Qu exhibits a quantifiable 32 nm fluorescence shift under 10 MPa hydrostatic pressure [1]. Substitution at the quinoline 6-position (e.g., with carbazole) amplifies the piezochromic response to 112 nm [1], providing a tunable platform. The 2-amino group is essential for the initial ring construction via the Friedländer or related cyclocondensation route from 2-aminobenzophenone [2].
For programs developing solution-processable or solid-state green-light-emitting materials (e.g., OLED dopants, fluorescent sensors), 4-phenylquinolin-2-amine serves as the precursor to 2-(4-phenylquinolin-2-yl)phenol ligands. Complexation with BF₃·OEt₂ yields boroquinols with emission at 470–560 nm, quantum yields up to 22% in CHCl₃, and HOMO levels tunable between −5.32 and −6.10 eV through aryl substitution [1]. The large Stokes shifts (3688–10231 cm⁻¹) minimize self-absorption, a critical advantage for solid-state emissive applications. The C2-NH₂ group enables the initial Suzuki coupling to install the 2-(2-hydroxyphenyl) substituent prior to BF₂ complexation.
Kinase Drug Discovery: Negative Control Compound for Akt Allosteric Inhibitor Programs
In programs evaluating 4-phenylquinolin-2(1H)-one-derived allosteric Akt inhibitors, 4-phenylquinolin-2-amine serves as a structurally matched negative control. The carbonyl-to-amine swap at C2 ablates Akt inhibitory activity (IC₅₀ = 6 µM for the carbonyl analog) while preserving the core quinoline scaffold, enabling clean interpretation of structure–activity relationships [1]. The amine analog can also be used to rule out non-specific quinoline-based assay interference in Akt biochemical or cellular assays.
Application
Selection Property
Validation Focus
α₂-Adrenoceptor Ligand Research
C2-NH₂ regioisomer identity and 4-phenyl substitution pattern
CNS receptor binding selectivity review
Piezochromic Fluorophore Synthesis
2-Amino handle for Friedländer cyclocondensation and subsequent coupling
C2-NH₂ enabling Suzuki coupling to install phenol ligand prior to BF₂ complexation
Emission wavelength range and quantum yield review
Akt Inhibitor Control Studies
C2-NH₂ vs C2=O functional group identity as binary activity switch
Kinase activity and phospho-target endpoint review
[1] Nicholls, I.A. et al. (1993) Life Sciences, 53(20), PL343–PL347; Hsiao, T.-S. et al. (2014) Dyes and Pigments, 103, 161–167; Balijapalli, U., Iyer, S.K. (2015) Eur. J. Org. Chem., 2015(22), 4917–4924; Huang, B.X. et al. (2014) J. Biol. Chem., 289(31), 21301–21311. View Source
[2] Strekowski, L. et al. (2003) J. Med. Chem., 46(7), 1242–1249; TEIJIN LTD. Preparation of Novel Quinoline Derivatives. Japanese Patent Application JP15617185A. 2-Amino-4-phenylquinoline derivatives as synthetic intermediates. View Source
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